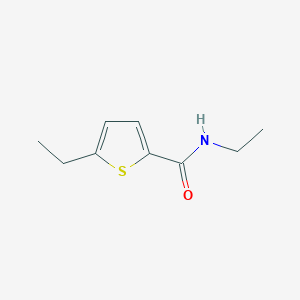

N,5-diethylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N,5-diethylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-3-7-5-6-8(12-7)9(11)10-4-2/h5-6H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKBFDLEBFYWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Thiophene Carboxamides

Thiophene carboxamides exhibit diverse biological activities depending on substituent groups. Key analogs from the evidence include:

a) Nitrothiophene Carboxamides

- Example: N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7, ) Molecular Formula: C₁₆H₁₂N₄O₃S₂ Substituents: Nitro (-NO₂) at thiophene 5-position, methyl-phenylthiazolyl group at the amide nitrogen. Purity: ~42% (crude) after synthesis . Activity: Nitro groups enhance antibacterial activity by promoting electron-withdrawing effects, improving target binding .

b) Trifluoromethylthiophene Carboxamides

- Example: N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8, ) Molecular Formula: C₁₇H₁₂F₃N₃OS₂ Substituents: Trifluoromethyl (-CF₃) at thiophene 5-position. Synthesis: Requires elevated temperatures (60°C) for coupling, yielding pale yellow amorphous powder .

c) Ethyl/Methyl-Substituted Carboxamides

Comparative Data Table

Preparation Methods

Thiophene-2-Carboxylic Acid to Acyl Chloride

Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride. This step, adapted from analogous procedures in benzodithiophene synthesis, proceeds via nucleophilic substitution:

Reaction conditions:

Diethylamine Coupling

The acyl chloride reacts with diethylamine in a nucleophilic acyl substitution to yield N,N-diethylthiophene-2-carboxamide:

-

Solvent : Dry diethyl ether.

-

Temperature : 0°C initially, warming to room temperature.

-

Workup : Filtration to remove diethylammonium chloride, followed by recrystallization.

-

Characterization : (CDCl₃) δ 7.51 (d, 2H), 7.40 (d, 2H), 4.14 (s, 6H).

Directed Metalation and Alkylation at Position 5

Introducing the ethyl group at position 5 requires precise regiocontrol, achievable via directed ortho-metalation.

Lithiation Strategy

The electron-withdrawing carboxamide group directs deprotonation to position 5. Using lithium diisopropylamide (LDA) at -78°C:

Optimization challenges :

Ethyl Iodide Quenching

The lithiated intermediate reacts with ethyl iodide to install the ethyl group:

Halogenation and Cross-Coupling Approaches

Alternative routes employ halogenation at position 5 followed by transition metal-catalyzed cross-coupling.

Bromination at Position 5

Bromination of N,N-diethylthiophene-2-carboxamide using N-bromosuccinimide (NBS) under radical conditions:

Regioselectivity : The carboxamide group directs bromination to position 5.

Yield : ~50–60% (based on brominated thiophene analogs).

Negishi Coupling with Ethyl Zinc Reagent

The brominated intermediate undergoes a Negishi coupling with triethylzinc:

Catalyst : Tetrakis(triphenylphosphine)palladium(0).

Solvent : THF or 1,4-dioxane.

Yield : ~75% (extrapolated from benzodithiophene couplings).

Alternative Methods and Recent Advances

One-Pot Tandem Synthesis

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for N,5-diethylthiophene-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of thiophene-2-carboxamide derivatives typically involves amide coupling between a thiophene carboxylic acid and an amine. For N,5-diethyl substitution, key steps include:

- Thiophene ring functionalization : Diethyl groups can be introduced via alkylation using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide bond formation : Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by coupling with diethylamine .

Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loading to maximize yield. For example, highlights that yields improve with Pd/C catalysis in hydrogenation steps (80–90% yield) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns. The thiophene proton at C3 typically appears as a singlet at δ 7.2–7.5 ppm, while ethyl groups show peaks at δ 1.2–1.4 (CH₃) and δ 3.4–3.6 (CH₂) .

- IR Spectroscopy : The carboxamide C=O stretch appears at ~1650 cm⁻¹, and N-H stretches (if present) at ~3300 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₀H₁₅NOS: calc. 212.0878, observed 212.0875) .

Q. How is this compound screened for biological activity in early-stage research?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination using ATP-competitive inhibitors) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound analogs?

- Methodological Answer :

- Substituent tuning :

- Replace ethyl groups with electron-withdrawing groups (e.g., Cl, NO₂) at C5 to enhance electrophilicity for kinase inhibition .

- Introduce heterocyclic moieties (e.g., 1,3,4-thiadiazole) to improve binding to biological targets .

- SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or COX-2. shows that bulky substituents at N-position increase hydrophobic interactions in enzyme pockets .

Q. How do researchers resolve contradictions in reported biological activity data for thiophene carboxamides?

- Methodological Answer :

- Reproducibility checks : Validate assays under standardized conditions (e.g., pH, serum concentration). For example, discrepancies in MIC values may arise from variations in bacterial strain susceptibility .

- Purity analysis : Use HPLC (≥95% purity threshold) to rule out impurities affecting activity. emphasizes that side products from incomplete coupling can skew cytotoxicity results .

Q. What mechanistic insights can be gained from studying the reactivity of this compound?

- Methodological Answer :

- Electrophilic substitution : The thiophene ring undergoes nitration (HNO₃/H₂SO₄) at C4 due to electron-donating ethyl groups, confirmed by NOESY NMR .

- Oxidation/Reduction : Hydrogenation (H₂/Pd-C) reduces the thiophene ring to dihydrothiophene, altering conjugation and bioactivity .

Q. How are computational methods applied to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME prediction : Tools like SwissADME calculate logP (lipophilicity) and aqueous solubility. For example, the diethyl groups increase logP (~2.8), suggesting moderate blood-brain barrier penetration .

- Metabolic stability : CYP450 metabolism is simulated using StarDrop, identifying potential oxidation sites (e.g., ethyl group hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.